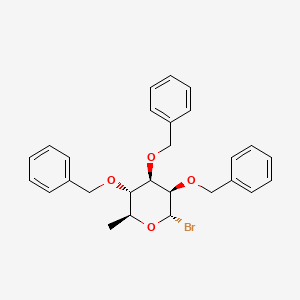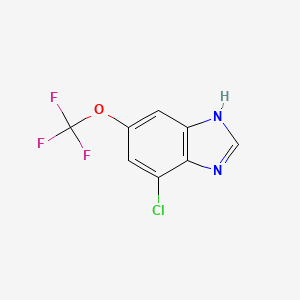
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of both chlorine and trifluoromethoxy groups in its structure contributes to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole typically involves several steps. One common method includes the reaction of 4-chloro-1H-benzimidazole with trifluoromethoxy-containing reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethoxy group can undergo addition reactions with suitable electrophiles or nucleophiles.
Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The chlorine and trifluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:
4-Chloro-6-(trifluoromethyl)quinoline: This compound shares a similar trifluoromethyl group but differs in its overall structure and reactivity.
4-Chloro-6-(trifluoromethoxy)quinazoline: Another compound with a trifluoromethoxy group, used in different applications.
Eigenschaften
Molekularformel |
C8H4ClF3N2O |
|---|---|
Molekulargewicht |
236.58 g/mol |
IUPAC-Name |
4-chloro-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
InChI-Schlüssel |
WSUPLEINACZZOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)

![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
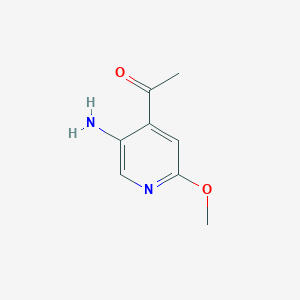
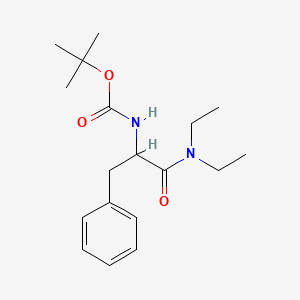
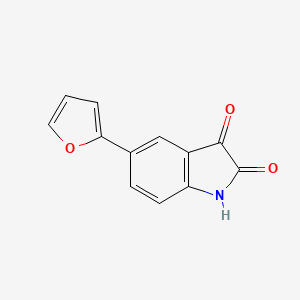
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)



